Ethanol, 2-((2-(5-amino-2-thienyl)-4-quinazolinyl)amino)-

CAS No.: 57584-56-2

Cat. No.: VC18693941

Molecular Formula: C14H14N4OS

Molecular Weight: 286.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57584-56-2 |

|---|---|

| Molecular Formula | C14H14N4OS |

| Molecular Weight | 286.35 g/mol |

| IUPAC Name | 2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol |

| Standard InChI | InChI=1S/C14H14N4OS/c15-12-6-5-11(20-12)14-17-10-4-2-1-3-9(10)13(18-14)16-7-8-19/h1-6,19H,7-8,15H2,(H,16,17,18) |

| Standard InChI Key | OZFXSYJRNXCVBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

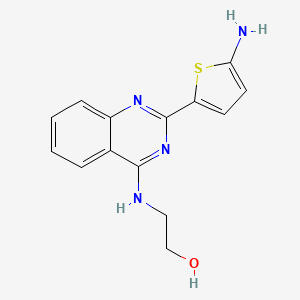

The compound’s structure comprises a quinazoline scaffold (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 5-amino-2-thienyl group. An ethanolamine side chain (-NH-CH₂-CH₂-OH) is attached to position 4 of the quinazoline ring. This arrangement introduces multiple sites for hydrogen bonding and π-π interactions, which may influence its solubility and reactivity.

Molecular Descriptors

Key identifiers include:

-

IUPAC Name: 2-[[2-(5-aminothiophen-2-yl)quinazolin-4-yl]amino]ethanol

-

Canonical SMILES: C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)N)NCCO

-

InChIKey: OZFXSYJRNXCVBZ-UHFFFAOYSA-N

The thiophene ring’s electron-rich nature and the quinazoline’s planar structure likely contribute to its electronic properties, making it a candidate for optoelectronic applications or as a ligand in coordination chemistry.

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step condensation reaction. A representative protocol involves:

-

Condensation: Reacting 2-aminothiophene derivatives with 4-chloroquinazoline in the presence of piperidine as a base.

-

Nucleophilic Substitution: The ethanolamine group is introduced via substitution at the 4-position of the quinazoline ring.

-

Purification: The crude product is precipitated with water, filtered, and washed sequentially with cold water and ethanol to remove unreacted starting materials.

Reaction Monitoring

Thin-layer chromatography (TLC) is employed to track reaction progress, with ethyl acetate/hexane (3:7) as a common mobile phase. The product’s Rf value typically ranges between 0.4 and 0.6 under these conditions.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 286.35 g/mol |

| State at Room Temp. | Solid (predicted) |

| Solubility | Poor in water; soluble in DMSO |

| Melting Point | Not reported |

The ethanolamine side chain enhances hydrophilicity compared to unsubstituted quinazolines, though the aromatic systems dominate, limiting aqueous solubility.

Research Applications and Future Directions

Medicinal Chemistry Prospects

Quinazoline derivatives are known for kinase inhibitory activity (e.g., EGFR inhibitors in cancer therapy). The 5-amino-thiophene moiety, found in drugs like prasugrel, suggests potential antiplatelet or antimicrobial applications . Molecular docking studies could elucidate interactions with biological targets.

Materials Science

Thiophene-containing compounds are widely used in organic semiconductors. The conjugated system in this compound may exhibit charge-transfer properties, meriting exploration in photovoltaic devices or organic field-effect transistors (OFETs).

Comparative Analysis with Structural Analogs

Ethanol, 2,2'-((2-(5-Amino-2-thienyl)-4-quinazolinyl)imino)bis-

This analog (CAS 58139-49-4) differs by having two ethanolamine groups instead of one, resulting in a higher molecular weight (330.4 g/mol) and altered solubility . The additional hydroxyl groups may enhance water solubility but could reduce membrane permeability in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume